molecular formula C12H9ClN4S B2652304 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893912-39-5

1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2652304
CAS No.: 893912-39-5
M. Wt: 276.74
InChI Key: GIIZTSHBXHPKRA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the core structure.

    Addition of the methylthio group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives that have different substituents.

    This compound: can also be compared with other heterocyclic compounds that have similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can impart unique chemical and biological properties. These properties can be exploited for specific applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-18-12-10-6-16-17(11(10)14-7-15-12)9-4-2-8(13)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZTSHBXHPKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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